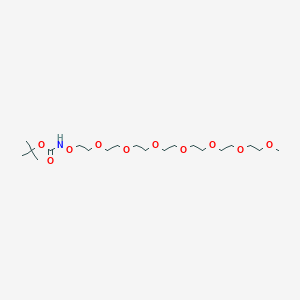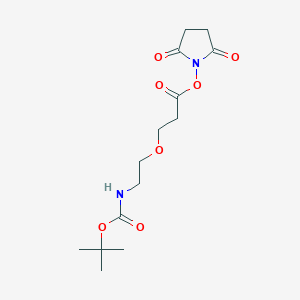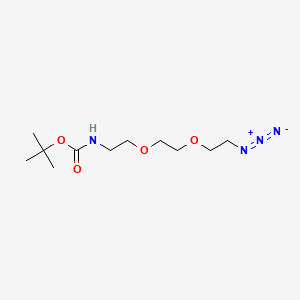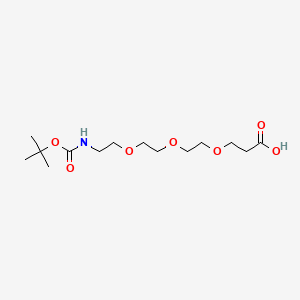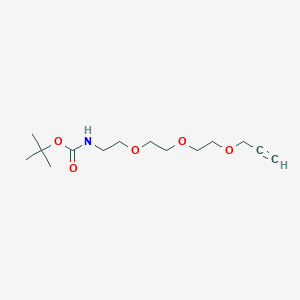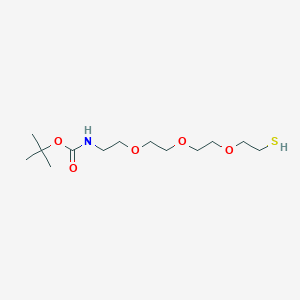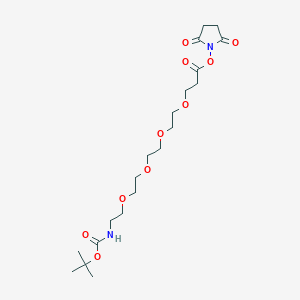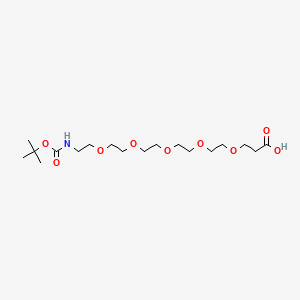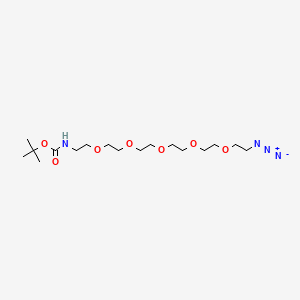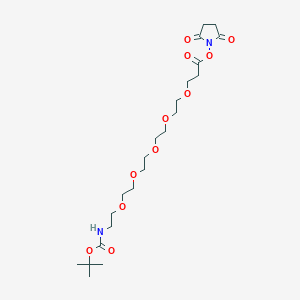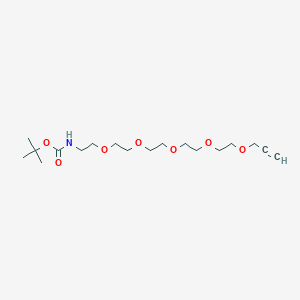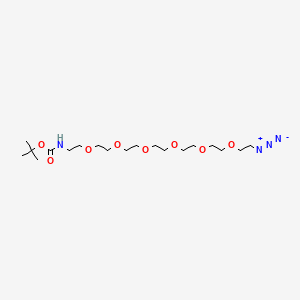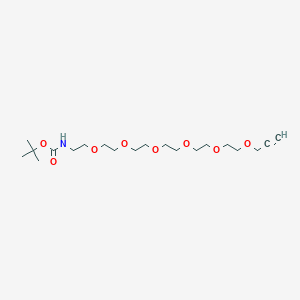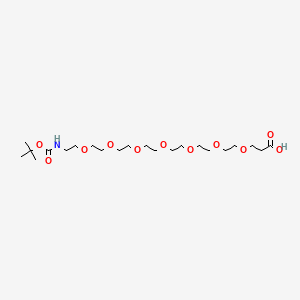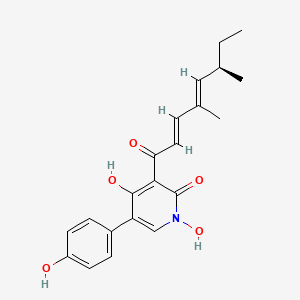
十联霉素
科学研究应用
十烯林具有广泛的科学研究应用:
化学: 在化学领域,研究十烯林的铁螯合特性及其与金属离子形成稳定络合物的能力 . 这使得它成为配位化学和金属离子隔离研究中的宝贵化合物。
生物学: 在生物学研究中,研究十烯林在铁稳态中的作用及其作为天然抗氧化剂的潜力 . 其螯合铁和防止氧化损伤的能力在与细胞代谢和应激反应相关的研究中特别令人感兴趣。
医学: 十烯林的细胞毒性和抗菌特性已被探索用于潜在的治疗应用 . 它在抑制金黄色葡萄球菌的生物膜形成和对各种细胞系表现出细胞毒性方面显示出希望 .
工业: 在工业领域,十烯林用作天然色素,并在生物防治剂的开发中用作生物活性化合物 . 通过发酵生产使其成为各种应用的可持续和环保选择。
作用机制
生化分析
Biochemical Properties
Tenellin plays a significant role in biochemical reactions, particularly in the context of its production by Beauveria bassiana. It interacts with several enzymes and proteins during its biosynthesis. The key enzyme involved in the production of tenellin is the highly-reducing polyketide synthase (hr-PKS), which catalyzes the formation of the polyketide backbone . Additionally, tenellin interacts with other biomolecules such as acyl-CoA and malonyl-CoA, which serve as substrates for the hr-PKS enzyme . These interactions are crucial for the proper assembly and modification of the tenellin molecule.
Cellular Effects
Tenellin exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, tenellin has demonstrated potent cytotoxic activity against several cell lines, indicating its potential to disrupt cellular processes and induce cell death . Additionally, tenellin’s impact on cell signaling pathways can lead to alterations in gene expression, further influencing cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of tenellin involves its interactions with biomolecules at the molecular level. Tenellin exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For example, tenellin has been found to inhibit the formation of biofilms by Staphylococcus aureus, suggesting its role in disrupting bacterial communication and adhesion . Furthermore, tenellin’s cytotoxic effects are likely mediated by its ability to interfere with critical cellular processes, such as DNA replication and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tenellin can change over time. Studies have shown that tenellin’s stability and degradation can influence its long-term effects on cellular function. For instance, tenellin’s cytotoxic activity may decrease over time due to degradation or metabolic inactivation . Additionally, the stability of tenellin in different experimental conditions can impact its efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of tenellin vary with different dosages in animal models. At lower doses, tenellin may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, tenellin can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of tenellin is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
Tenellin is involved in various metabolic pathways, including its biosynthesis and degradation. The production of tenellin involves the hr-PKS enzyme, which catalyzes the formation of the polyketide backbone . Additionally, tenellin interacts with cofactors such as NADPH during its biosynthesis, which are essential for the reduction and modification of the polyketide structure . The metabolic pathways of tenellin also include its degradation and inactivation, which can influence its biological activity and stability.
Transport and Distribution
Tenellin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of tenellin in different cellular compartments. For example, tenellin may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding the transport and distribution of tenellin is important for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of tenellin plays a crucial role in its activity and function. Tenellin may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, tenellin’s localization in the nucleus may enable it to interact with DNA and influence gene expression . Additionally, tenellin’s presence in the cytoplasm can allow it to interact with cytoplasmic proteins and enzymes, further modulating cellular processes.
准备方法
合成路线和反应条件: 十烯林可以通过白僵菌在液体培养基中的发酵合成 . 该过程涉及使用制备型高效液相色谱 (HPLC) 进行纯化,从而分离出十烯林及其衍生物 . 发酵条件,包括培养基组成和环境因素,对十烯林的产量和纯度起着至关重要的作用。
工业生产方法: 十烯林的工业生产涉及大规模发酵工艺。真菌在受控条件下在生物反应器中培养,以优化十烯林的生产。 然后对发酵液进行提取和纯化工艺,例如 HPLC,以分离出纯形式的十烯林 .
化学反应分析
反应类型: 十烯林会发生各种化学反应,包括螯合、氧化和络合物形成。 值得注意的反应之一是铁-十烯林络合物的形成,其中十烯林以 3:1 的比例与铁离子结合 .
常用试剂和条件: 铁-十烯林络合物的形成通常涉及使用铁盐,如三氯化铁,在受控条件下 . 培养基中存在十烯林和铁离子促进了该反应。
主要生成物: 十烯林与铁反应形成的主要产物是铁-十烯林络合物。 该络合物在保护真菌免受铁介导的氧化应激方面发挥着重要作用 .
相似化合物的比较
十烯林是 2-吡啶酮生物碱家族的一部分,该家族包括巴氏碱和兔碱 A 等化合物 .
类似化合物:
十烯林的独特性: 十烯林能够形成稳定的铁络合物及其在铁稳态中的作用使其有别于其他类似化合物。 其作为色素和具有细胞毒性和抗菌特性的生物活性分子的双重功能进一步突出了其多功能性和在各种应用中的潜力 .
属性
IUPAC Name |
3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFBSBOFKWHSL-UCFWAISOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-15-7 | |
| Record name | Tenellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


